molecular formula C₁₃H₁₀N₂O₅ B1663445 4-Hydroxy thalidomide CAS No. 5054-59-1

4-Hydroxy thalidomide

Cat. No. B1663445
CAS RN: 5054-59-1
M. Wt: 274.23 g/mol
InChI Key: XMPJICVFSDYOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy thalidomide is a metabolite of Thalidomide . It is a chemical compound with the formula C₁₃H₁₀N₂O₅ . It is known to be a Thalidomide-based Cereblon ligand used in the recruitment of CRBN protein . It can be connected to the ligand for protein by a linker to form PROTACs .


Synthesis Analysis

The synthesis of 4-Hydroxy thalidomide involves a continuous 3–4 step flow approach . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma . After incubation of thalidomide with fraction S9 from human liver, formation of the 5-hydroxy and 5′-hydroxy metabolites could be demonstrated .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy thalidomide involves a phthalimide ring . The binding of thalidomide derivatives to CRBN, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Chemical Reactions Analysis

The binding of thalidomide derivatives to CRBN, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . Hydroxylation of thalidomide on the C4-position of the phthalimide ring (4-hydroxy thalidomide) led to a weakly anti-angiogenic compound .


Physical And Chemical Properties Analysis

4-Hydroxy thalidomide has a molecular weight of 274.24 . Its chemical formula is C₁₃H₁₀N₂O₅ . The stability of the metabolites was investigated and degradation was avoided by rapid chilling and acidification of the samples .

Future Directions

Thalidomide and its derivatives, including 4-Hydroxy thalidomide, are currently the only protein degraders used in clinical practice . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy thalidomide

CAS RN

5054-59-1
Record name 4-Hydroxy thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (2.70 mL, 19.4 mmol) was added to a mixture of 3-hydroxyphthalic anhydride (3.00 g, 18.3 mmol) and rac-α-aminoglutarimide hydrochloride (3.01 g, 18.3 mmol) in DMF (60 mL). The reaction mixture was heated to 90° C. overnight, then cooled to room temperature and the solvent was evaporated under vacuum. The residue was stirred in CH2Cl2 (100 mL) for 30 min and the solvent was removed under vacuum. The residue was stirred in water (120 mL) for 2 h and the resulting solid was filtered, washed with water (50 mL) and dried. 1,4-Dioxane (200 mL) was added, and the resulting suspension was stirred for 16 h and filtered; the insoluble material was reserved. The filtrate was treated with decolorizing carbon (2 g) and heated to reflux for 1 h. After cooling to 50° C. the reaction mixture was filtered through Celite and the filter was washed with additional 1,4-dioxane (50 mL). The filtrate was combined with the insoluble precipitate and evaporated to dryness. The resulting solid was triturated with ethyl acetate (100 mL), filtered and dried to give 2-(2,6-dioxo-piperidin-3-yl)-4-hydroxy-isoindole-1,3-dione, 4.18 g, in 56% yield; 1H NMR (DMSO-d6) δ 1.99-2.06 (m, 1H), 2.45-2.61 (m, 2H), 2.82-2.96 (m, 1H), 5.08 (dd, J=12.6 Hz, J=5.3 Hz, 1H), 7.23-7.33 (m, 2H), 7.66 (dd, J=8.2 Hz, J=7.2 Hz, 1H), 11.10 (s, 1H), 11.19 (s, 1H).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy thalidomide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy thalidomide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy thalidomide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy thalidomide
Reactant of Route 5
4-Hydroxy thalidomide
Reactant of Route 6
4-Hydroxy thalidomide

Citations

For This Compound
40
Citations
B Knoche, G Blaschke - Chirality, 1994 - Wiley Online Library
The stereoselective metabolism of the former sedative thalidomide and the metabolism of its analogue EM 12 were studied in vitro with liver homogenates. In our study we focused on …
Number of citations: 44 onlinelibrary.wiley.com
CANN LISEK - 1986 - search.proquest.com
… enzymatic hydration of the proposed arene oxide(s), followed by dehydration, is a major pathway com- peting with spontaneous rearrangement for formation of 4-hydroxythalidomide in …
Number of citations: 0 search.proquest.com
MG Marks, J Shi, MO Fry, Z Xiao, M Trzyna… - Biological and …, 2002 - jstage.jst.go.jp
… The most active hydroxylated thalidomide analogs against HUVEC proliferation were 4-hydroxy thalidomide (M1; 100% mean inhibition at 333mM), 1-hydroxy thalidomide (M3; 87% …
Number of citations: 83 www.jstage.jst.go.jp
C Weinz, G Blaschke - Journal of Chromatography B: Biomedical Sciences …, 1995 - Elsevier
… The structures of thalidomide (1), its possible hydroxylated phase I metabolites 4-hydroxythalidomide (2), 5-hydroxythalidomide (3) [13,18], N-hydroxythalidomide (4), and the …
Number of citations: 40 www.sciencedirect.com
EM Archinal-Thomas - 2000 - search.proquest.com
… The targeted 4-hydroxy thalidomide 31, and 6-deoxygenated 4-hydroxy thalidomide 28 arise from a TBDMS-protected erythro-hydroxy-amino lactam 26 generated from a ring …
Number of citations: 2 search.proquest.com
C Steinebach, I Sosič, S Lindner, A Bricelj, F Kohl… - …, 2019 - pubs.rsc.org
… Strong affinity for the IMiD binding site of CRBN was achieved with derivatives of lenalidomide, 9 4-hydroxy-thalidomide, 11 and 4-aminothalidomide (pomalidomide). In numerous cases…
Number of citations: 48 pubs.rsc.org
L Zhou, W Chen, C Cao, Y Shi, W Ye, J Hu… - European Journal of …, 2020 - Elsevier
… As shown in Scheme 2, ligand 4-hydroxy-thalidomide (15) for recognizing CRBN and recruiting E3-ligase could be synthesized from condensation of 4-hydroxyphthalic anhydride (13) …
Number of citations: 31 www.sciencedirect.com
Y Da, S Liu, P Lin, F Wang, R Yan, Y Shu… - Medicinal Chemistry …, 2020 - Springer
… 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (4-hydroxy thalidomide) reacted with RU-59063 by the Mitsunobu reaction to get PAP508 as a novel PROTAC. …
Number of citations: 15 link.springer.com
DR Chatterjee, S Kapoor, M Jain, R Das… - Drug Discovery …, 2023 - Elsevier
… reported various MK-5108 adducts (JB300, JB301, JB304, JB305, and JB325) manufactured, using poly-ethylene glycols and aliphatic linkers in conjunction with 4-hydroxy-thalidomide…
Number of citations: 4 www.sciencedirect.com
M Rishfi, S Krols, F Martens, SL Bekaert… - European Journal of …, 2023 - Elsevier
… Direct alkylation of 4-hydroxy thalidomide with tosylated or mesylated linkers was sluggish and suffered from difficult separations and moderate yields (data not shown), in line with …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.